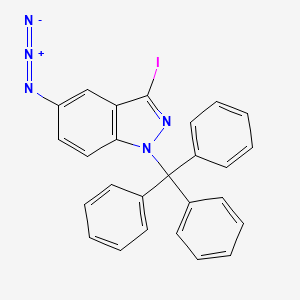

5-Azido-3-iodo-1-trityl-1H-indazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C26H18IN5 |

|---|---|

Molecular Weight |

527.4 g/mol |

IUPAC Name |

5-azido-3-iodo-1-tritylindazole |

InChI |

InChI=1S/C26H18IN5/c27-25-23-18-22(29-31-28)16-17-24(23)32(30-25)26(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-18H |

InChI Key |

UVUUKOPQXKHFSA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C5=C(C=C(C=C5)N=[N+]=[N-])C(=N4)I |

Origin of Product |

United States |

Synthetic Methodologies for 5 Azido 3 Iodo 1 Trityl 1h Indazole

Strategic Disconnection and Retrosynthetic Analysis for 5-Azido-3-iodo-1-trityl-1H-indazole

A logical retrosynthetic analysis of this compound suggests a convergent synthetic approach. The primary disconnections involve the sequential removal of the key functional groups and the protecting group.

The initial disconnection targets the azido (B1232118) group at the C5 position. This group can be synthesized from a corresponding primary amine, which in turn can be derived from the reduction of a nitro group. This leads to the precursor, 5-nitro-3-iodo-1-trityl-1H-indazole.

The next disconnection removes the iodine atom at the C3 position. Direct iodination of an N-protected indazole is a feasible strategy. chim.itmdpi.com This points to 5-nitro-1-trityl-1H-indazole as the subsequent precursor.

Further disconnection involves the removal of the bulky trityl (triphenylmethyl) protecting group from the N1 position of the indazole ring. The introduction of this group is typically achieved through N-alkylation of the indazole core. researchgate.netjocpr.comtotal-synthesis.com This leads to the key intermediate, 5-nitro-1H-indazole.

Finally, the indazole ring itself can be formed through various cyclization reactions. A common and effective method involves the diazotization of an appropriately substituted o-toluidine (B26562) derivative, such as 2-amino-5-nitrotoluene, followed by cyclization. orgsyn.org This retrosynthetic pathway provides a clear roadmap for the forward synthesis, starting from commercially available materials.

Synthesis of Key Indazole Precursors

The forward synthesis of this compound relies on the successful preparation of several key indazole precursors. This section details the formation of the indazole heterocyclic core and the subsequent introduction of the trityl protecting group.

Formation of the Indazole Heterocyclic Core

The construction of the indazole ring system is a critical first step in the synthesis. Both general cyclization reactions and methods for achieving regioselectivity are pertinent to this process.

The synthesis of the 1H-indazole core can be accomplished through several established cyclization methods. nih.gov One of the most widely used and efficient methods is the Davis-Beirut reaction, which involves the diazotization of o-toluidines. For the synthesis of 5-nitro-1H-indazole, the starting material is typically 2-amino-5-nitrotoluene. orgsyn.org The reaction proceeds by treating the starting aniline (B41778) with a diazotizing agent, such as sodium nitrite (B80452), in an acidic medium like glacial acetic acid. orgsyn.orgchemicalbook.com The resulting diazonium salt then undergoes spontaneous cyclization to form the indazole ring. The reaction is generally allowed to proceed over several days at room temperature to ensure complete cyclization. orgsyn.org

Another approach involves the intramolecular cyclization of o-aminobenzonitriles with organometallic reagents to form ketimine intermediates, which then cyclize in the presence of a copper catalyst to yield 1H-indazoles. nih.gov

| Reaction | Starting Material | Reagents | Product | Yield | Reference |

| Diazotization and Cyclization | 2-amino-5-nitrotoluene | Sodium nitrite, Glacial acetic acid | 5-Nitro-1H-indazole | 72-80% | orgsyn.org |

| Intramolecular Cyclization | o-aminobenzonitriles | Organometallic reagents, Cu(OAc)₂ | 1H-indazoles | Good to excellent | nih.gov |

Achieving the desired substitution pattern on the indazole ring is crucial. In the synthesis of the target molecule, the key precursor is 5-nitro-1H-indazole. The regioselectivity of the nitration is determined by the directing effects of the substituents on the starting aniline. Starting with 2-methylaniline (o-toluidine), nitration would lead to a mixture of isomers. Therefore, it is more strategic to start with a pre-nitrated aniline, such as 2-methyl-4-nitroaniline, to afford the desired 5-nitro-1H-indazole upon cyclization. chemicalbook.com

Alternatively, functionalization at specific positions of the indazole core can be achieved after its formation. For instance, direct bromination of 5-nitro-1H-indazole at the C3 position has been reported to proceed with high yield. google.com While the target molecule requires iodination, this demonstrates the feasibility of regioselective halogenation at C3. Regioselective magnesiation at position 3 of N-protected iodoindazoles using TMPMgCl·LiCl has also been developed, allowing for the introduction of various functional groups at this position. nih.gov

Introduction of the Trityl (Triphenylmethyl) Protecting Group at N1

To prevent unwanted side reactions in subsequent steps, the nitrogen of the indazole ring is protected. The bulky trityl group is an excellent choice for this purpose, as it often directs subsequent electrophilic substitutions and can be removed under acidic conditions. total-synthesis.com

The alkylation of indazoles can occur at either the N1 or N2 position, and achieving selectivity is a key challenge. acs.org The reaction of an indazole with an alkyl halide in the presence of a base is a common method for N-alkylation. To selectively obtain the N1-alkylated product, reaction conditions can be optimized. For instance, the use of cesium carbonate as the base has been shown to favor N1 alkylation. acs.org

For the introduction of the trityl group, 5-nitro-1H-indazole is reacted with trityl chloride in the presence of a base like pyridine (B92270) or triethylamine. total-synthesis.com The bulky nature of the trityl group sterically favors substitution at the less hindered N1 position, particularly in C3-unsubstituted indazoles. The reaction typically proceeds via an SN1 mechanism involving the stable trityl cation. total-synthesis.com

| Starting Material | Reagent | Base | Product | Reference |

| 5-Nitro-1H-indazole | Trityl chloride | Pyridine/Triethylamine | 5-Nitro-1-trityl-1H-indazole | total-synthesis.com |

| 6-Nitroindazole | Methyl bromoacetate | Cesium carbonate | N1-alkylated product (major) | acs.org |

Following the successful synthesis and protection of the 5-nitro-1H-indazole core, the subsequent steps would involve the iodination at the C3 position and the conversion of the nitro group at the C5 position to an azido group to yield the final target compound, this compound. The iodination can be achieved using iodine and a base, chim.it and the nitro-to-azide conversion can be accomplished through a two-step process of reduction to an amine followed by diazotization and reaction with an azide (B81097) source. scispace.com

Influence of Reaction Conditions on N-Tritylation Regioselectivity

The introduction of a bulky trityl (triphenylmethyl) protecting group onto the indazole nitrogen is a critical step that influences the subsequent functionalization of the heterocyclic ring. The regioselectivity of N-alkylation in indazoles is a well-documented challenge, often yielding a mixture of N1 and N2 substituted products. beilstein-journals.orgnih.gov The outcome of the reaction is highly dependent on the interplay of steric and electronic factors of the indazole ring, the nature of the alkylating agent, and the reaction conditions employed. beilstein-journals.orgnih.gov

Generally, N1-alkylated indazoles are considered the thermodynamically more stable products, while N2-alkylation is often favored under kinetic control. nih.govresearchgate.net The use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been identified as a promising system for achieving high N1-selectivity in the alkylation of indazoles, particularly those with electron-withdrawing substituents at the C3 position. nih.govbeilstein-journals.org This selectivity is attributed to the formation of a sodium-chelated intermediate involving the N2 nitrogen and an oxygen atom of the C3 substituent, which sterically hinders attack at the N2 position and directs the alkylating agent to the N1 position. beilstein-journals.orgnih.gov

Conversely, Mitsunobu conditions have been shown to favor the formation of the N2-alkylated regioisomer. nih.gov The choice of solvent and base can also dramatically influence the N1/N2 ratio. For instance, alkylation of methyl 5-bromo-1H-indazole-3-carboxylate with methyl iodide and potassium carbonate in dimethylformamide (DMF) results in a mixture of N1 and N2 isomers. beilstein-journals.org The bulky nature of the trityl group itself can also be expected to play a significant role in directing the regioselectivity of the N-alkylation reaction.

Table 1: Influence of Reaction Conditions on Indazole N-Alkylation Regioselectivity

| Indazole Substrate | Alkylating Agent | Base/Conditions | Solvent | N1:N2 Ratio | Reference |

| 3-Carboxymethyl-1H-indazole | Alkyl bromide | NaH | THF | >99% N1 | nih.gov |

| 3-tert-Butyl-1H-indazole | Alkyl bromide | NaH | THF | >99% N1 | nih.gov |

| 3-COMe-1H-indazole | Alkyl bromide | NaH | THF | >99% N1 | nih.gov |

| 3-Carboxamide-1H-indazole | Alkyl bromide | NaH | THF | >99% N1 | nih.gov |

| C-7 NO2 substituted indazole | Alkyl bromide | NaH | THF | ≥96% N2 | nih.gov |

| C-7 CO2Me substituted indazole | Alkyl bromide | NaH | THF | ≥96% N2 | nih.gov |

| Indazole | - | Mitsunobu conditions | - | 1:2.5 (N1:N2) | nih.gov |

| Methyl 5-bromo-1H-indazole-3-carboxylate | Methyl iodide | K2CO3 | DMF | Mixture | beilstein-journals.org |

This table is for illustrative purposes and specific conditions for the N-tritylation of 5-azido-3-iodo-1H-indazole may vary.

Regioselective Iodination at the C3 Position of the Indazole Ring System

The introduction of an iodine atom at the C3 position of the indazole ring is a crucial step for further functionalization, often serving as a handle for cross-coupling reactions. mdpi.com

Direct iodination of the indazole ring at the C3 position can be effectively achieved. chim.it A common and efficient method involves treating the indazole with molecular iodine (I₂) in the presence of a base such as potassium hydroxide (B78521) (KOH) in a polar solvent like dimethylformamide (DMF). mdpi.comchim.it This method has been successfully applied to various substituted indazoles. For instance, 6-bromoindazole and 5-methoxyindazole have been quantitatively iodinated at the C3 position using these conditions. chim.it N-methylpyrrolidone (NMP) can also be used as a solvent for this transformation. chim.it An alternative base to KOH is potassium carbonate. chim.it

While direct iodination of unprotected indazoles is common, iodination can also be performed on N-protected indazoles. chim.it The presence of a protecting group at the N1 or N2 position can influence the reactivity and regioselectivity of the iodination. For N2-protected indazoles, a strategy involving magnesiation at the C3 position followed by trapping with iodine has been developed. chim.itnih.gov Specifically, 2-tetrahydropyranyl (THP) protected iodoindazoles can undergo regioselective magnesiation at the C3 position using TMPMgCl·LiCl (where TMP = 2,2,6,6-tetramethylpiperidyl), and the resulting organomagnesium intermediate can be quenched with iodine to afford the 3-iodo derivative. nih.gov This method allows for the introduction of iodine at C3 even in the presence of an existing iodo-substituent elsewhere on the ring. nih.gov

Table 2: Reagents and Conditions for C3-Iodination of Indazoles

| Indazole Substrate | Iodinating Agent | Base/Conditions | Solvent | Product | Reference |

| 6-Bromoindazole | I₂ | KOH | DMF | 6-Bromo-3-iodo-1H-indazole | chim.it |

| 5-Methoxyindazole | I₂ | KOH | Dioxane | 3-Iodo-5-methoxy-1H-indazole | chim.it |

| Indazole | I₂ | KOH | DMF | 3-Iodo-1H-indazole | mdpi.com |

| 4-, 5-, 6-, or 7-Iodo-2-THP-indazoles | I₂ (after magnesiation) | TMPMgCl·LiCl | - | 3,X-Diiodo-2-THP-indazole | nih.gov |

This table provides examples of iodination reactions and is not exhaustive.

Introduction of the Azido Group at the C5 Position

The final key functionalization in the synthesis of this compound is the introduction of the azido group at the C5 position of the indazole ring.

The introduction of an azido group onto an aromatic ring can be achieved through several methods. A classical and widely used approach is the diazotization of an aromatic amine followed by substitution with an azide salt. eurekaselect.com This two-step process involves the conversion of the primary amine to a diazonium salt, typically using sodium nitrite in a strong acid, followed by reaction with sodium azide to yield the aryl azide. While effective, this method requires careful control of temperature and the use of strong acids. eurekaselect.com

More contemporary methods for aromatic azidation involve metal-catalyzed reactions. nih.gov Copper-catalyzed azidation of aromatic C-H bonds has been extensively studied and often proceeds under mild conditions with high yields. nih.gov These reactions typically employ sodium azide or trimethylsilyl (B98337) azide (TMSN₃) as the azide source in combination with an oxidant. nih.gov

Another strategy involves the conversion of organoboron compounds, such as boronic acids, into the corresponding aryl azides, often catalyzed by copper(II). organic-chemistry.org

For the synthesis of this compound, the azido group is introduced at the C5 position, which likely starts from a 5-amino or 5-halo substituted indazole precursor.

If starting from a 5-amino-3-iodo-1-trityl-1H-indazole, the classical diazotization-azidation sequence would be the most direct route. The synthesis of 5-amino-3-iodo-1H-indazole has been reported, typically involving the reduction of a 3-iodo-5-nitro-1H-indazole precursor. chemicalbook.com The amino group can then be converted to the azide via diazotization with sodium nitrite and subsequent reaction with sodium azide. The synthesis of 5-iodo-1H-indazole from 5-aminoindazole (B92378) via a Sandmeyer-type reaction using sodium nitrite and potassium iodide is also documented. chemicalbook.com

Alternatively, if a 5-halo-3-iodo-1-trityl-1H-indazole is the precursor, a nucleophilic aromatic substitution (SNAr) reaction with an azide source could be envisioned, although this would depend on the activation of the C5 position by other substituents on the ring. Metal-catalyzed azidation of the C-H bond at the C5 position could also be a potential, though likely less selective, pathway.

Table 3: Methods for the Introduction of an Azido Group

| Starting Material | Reagents | Reaction Type | Product | Reference |

| Aromatic Amine | 1. NaNO₂, strong acid2. NaN₃ | Diazotization-Azidation | Aryl Azide | eurekaselect.com |

| Aromatic C-H bond | NaN₃ or TMSN₃, oxidant, Cu catalyst | C-H Azidation | Aryl Azide | nih.gov |

| Organoboron Compound | Azide source, Cu(II) catalyst | Azidation | Aryl Azide | organic-chemistry.org |

| 3-Iodo-5-nitro-1H-indazole | Fe, NH₄Cl | Reduction | 5-Amino-3-iodo-1H-indazole | chemicalbook.com |

| 5-Aminoindazole | 1. NaNO₂, HCl2. KI | Diazotization-Iodination | 5-Iodo-1H-indazole | chemicalbook.com |

This table outlines general methods for azidation relevant to the synthesis of the target compound.

Convergent and Divergent Synthetic Approaches to the Target Compound

The construction of a polysubstituted indazole such as this compound can be approached through either convergent or divergent strategies. A convergent synthesis would involve the coupling of pre-functionalized fragments, while a divergent approach would build upon a common intermediate, introducing the various functional groups in a stepwise manner. Divergent synthesis offers the flexibility to create a library of related analogues from a single precursor. nih.govrsc.org

Stepwise Functional Group Introduction and Orthogonal Protection

A stepwise, divergent approach is a highly rational method for the synthesis of this compound. This strategy relies on the sequential introduction of the iodo, azido, and trityl groups onto a parent indazole ring system. The success of this approach is critically dependent on the use of orthogonal protecting groups, which allow for the selective modification of one part of the molecule without affecting other functional groups. bham.ac.uk

The synthesis could logically commence with the protection of the N1 position of the indazole ring. The trityl (triphenylmethyl) group is a suitable choice for this role due to its steric bulk, which can direct subsequent functionalization and its specific cleavage conditions (typically acidic), which are orthogonal to many other reaction conditions.

Following N-protection, the introduction of the iodine at the C3 position can be achieved. Direct iodination of N-protected indazoles is a known transformation, often utilizing reagents like iodine in the presence of a base. mdpi.com For instance, the iodination of 1H-indazole can be performed using iodine and potassium hydroxide in DMF. mdpi.com

The final key step would be the introduction of the azido group at the C5 position. This is typically accomplished by diazotization of a 5-aminoindazole precursor, followed by substitution with an azide source, such as sodium azide. The synthesis of the 5-aminoindazole precursor itself can be achieved through the reduction of a corresponding 5-nitroindazole. This nitro-group can be installed on the indazole ring at an early stage of the synthesis.

The concept of orthogonal protection is paramount. bham.ac.uk The trityl group must remain intact during the iodination and azidation steps and should only be removed if desired in a final step. Similarly, the conditions for introducing the azide group should not affect the C-I or N-trityl bonds.

Table 1: Hypothetical Stepwise Synthesis Profile

| Step | Reaction | Reagents and Conditions | Key Consideration |

|---|---|---|---|

| 1 | N-Tritylation | 1H-Indazole, Trityl chloride, Base (e.g., Et3N) | Protection of N1 position. |

| 2 | Nitration | 1-Trityl-1H-indazole, HNO3/H2SO4 | Regioselective nitration at C5. |

| 3 | Reduction | 5-Nitro-1-trityl-1H-indazole, Reducing agent (e.g., SnCl2, H2) | Formation of the 5-amino precursor. |

| 4 | C3-Iodination | 5-Amino-1-trityl-1H-indazole, I2, Base (e.g., KOH) | Introduction of iodine at the C3 position. |

Multi-Component Reactions (MCRs) for Indazole Framework Elaboration

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all reactants, offer a powerful and atom-economical alternative for constructing the indazole framework. researchgate.net While a direct MCR to yield the target compound is unlikely, an MCR could be employed to rapidly assemble a functionalized indazole precursor.

For example, a three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide, catalyzed by copper(I), has been used to synthesize 2H-indazoles. organic-chemistry.org A variation of this could potentially be adapted to form a 1H-indazole ring. Another approach involves the [3+2] annulation of arynes with hydrazones to construct the 1H-indazole skeleton. organic-chemistry.org

A hypothetical MCR approach could involve the reaction of a suitably substituted o-bromobenzaldehyde, a hydrazine (B178648) derivative, and an azide source to build the core structure, which could then be further functionalized. The primary advantage of an MCR approach would be the rapid construction of molecular complexity from simple starting materials.

Modern Catalytic and Non-Catalytic Strategies

Modern synthetic chemistry provides an array of powerful catalytic and non-catalytic methods that can be applied to the synthesis and functionalization of indazoles.

Metal-Catalyzed Coupling Reactions in Indazole Synthesis

Metal catalysis, particularly with palladium and copper, is a cornerstone of modern heterocyclic chemistry. mdpi.comorganic-chemistry.org In the context of synthesizing this compound, metal catalysts could be employed at various stages.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are invaluable for the C-3 functionalization of indazoles. mdpi.com While the target molecule contains an iodine at C3, this iodo-group serves as a handle for further diversification via such cross-coupling reactions. The synthesis of the 3-iodo-indazole precursor itself can be seen as a gateway to a multitude of other C3-substituted analogs.

Copper-catalyzed reactions are also highly relevant. The Ullmann condensation is a classic method for N-arylation and could be used to form the indazole N-N bond in certain synthetic routes. Furthermore, copper catalysis is prominent in azide-alkyne cycloadditions ("click chemistry"), and while not directly applicable to the formation of the 5-azido group on the aromatic ring, related copper-catalyzed reactions for C-N bond formation are well-established. nih.govrsc.org Silver-mediated intramolecular oxidative C-H amination has also been reported for the synthesis of 1H-indazoles, showcasing the utility of other metals. nih.gov

Table 2: Examples of Metal-Catalyzed Reactions in Indazole Synthesis

| Metal Catalyst | Reaction Type | Application | Reference |

|---|---|---|---|

| Palladium | Suzuki-Miyaura Coupling | C-3 functionalization of 3-iodoindazoles. | mdpi.com |

| Palladium | Arylation of Hydrazones | Two-step synthesis of 3-aminoindazoles. | organic-chemistry.org |

| Copper(I) | Three-Component Reaction | Synthesis of 2H-indazoles from 2-bromobenzaldehydes. | organic-chemistry.org |

Metal-Free Approaches for Indazole Construction and Functionalization

The development of metal-free synthetic methods is a significant goal in green chemistry. For indazole synthesis, several metal-free approaches have been reported. These often rely on oxidative cyclizations or rearrangements.

One such method involves the reaction of 2-aminophenones with hydroxylamine (B1172632) derivatives, which proceeds without a metal catalyst to yield indazoles in good yields. organic-chemistry.org Another strategy is the iodine-mediated intramolecular C-H amination of hydrazones, leading to either 1H-indazoles or 1H-pyrazoles through a divergent pathway. nih.gov Oxidant-controlled divergent synthesis has also been demonstrated for creating complex fused indazole systems in a one-pot, metal-free process. rsc.org The introduction of the 5-azido group via diazotization of a 5-aminoindazole is a classic example of a metal-free functional group transformation.

Photoredox and Electrochemical Methodologies for Indazole Chemistry

Photoredox and electrochemical catalysis have emerged as powerful tools in organic synthesis, enabling novel transformations under mild conditions. nih.govcardiff.ac.uk These methods utilize light or electric current to generate highly reactive radical intermediates. nih.govnih.gov

In the context of indazole chemistry, these techniques offer exciting possibilities. For instance, electrochemical methods have been developed for the selective synthesis of 1H-indazoles and their N-oxides. nih.gov The outcome of the reaction can be controlled by the choice of the cathode material, demonstrating a divergent approach. nih.gov The resulting 1H-indazole N-oxides are versatile intermediates for further C-H functionalization. nih.gov

Photoredox catalysis could potentially be applied to the C-H functionalization of the pre-formed 1-trityl-indazole core, possibly for the direct introduction of the iodo or a precursor to the azido group, although this would represent a novel application. Both photoredox and electrochemical methods are known to facilitate C-N bond formation, which could be harnessed for the construction of the indazole ring itself. nih.gov These methods often operate at room temperature and can avoid the use of harsh reagents, making them attractive for complex molecule synthesis. nih.gov

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1H-Indazole |

| 2H-Indazoles |

| 1H-Indazole N-oxides |

| 3-Iodo-1H-indazole |

| 5-Aminoindazole |

| 5-Nitroindazole |

| 1-Trityl-1H-indazole |

| 5-Nitro-1-trityl-1H-indazole |

| 5-Amino-1-trityl-1H-indazole |

| 5-Amino-3-iodo-1-trityl-1H-indazole |

| 2-Bromobenzaldehydes |

| 2-Aminophenones |

| 1H-Pyrazoles |

| Sodium azide |

| Trityl chloride |

| Iodine |

| Potassium hydroxide |

| Nitric acid |

| Sulfuric acid |

| Tin(II) chloride |

| Sodium nitrite |

Reactivity and Transformational Chemistry of 5 Azido 3 Iodo 1 Trityl 1h Indazole

Reactions Involving the Azido (B1232118) Group at C5

The azido group at the C5 position of 5-Azido-3-iodo-1-trityl-1H-indazole is a key functional group that participates in a variety of chemical transformations. These reactions provide pathways to introduce diverse functionalities and construct complex molecular architectures.

Click Chemistry and [3+2] Cycloaddition Reactions

The azide (B81097) functionality is well-known for its participation in [3+2] cycloaddition reactions, a cornerstone of "click chemistry". wikipedia.org These reactions are characterized by their high efficiency, selectivity, and mild reaction conditions. researchgate.net

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly reliable and widely used reaction for the formation of 1,2,3-triazoles. nih.gov In the context of this compound, the azido group can react with terminal alkynes in the presence of a copper(I) catalyst to yield 1,4-disubstituted 1,2,3-triazoles. rsc.org A significant advantage of this methodology is its compatibility with the iodo-substituent at the C3 position.

When this compound reacts with 1-iodoalkynes under copper(I) catalysis, it leads to the formation of 1,4,5-trisubstituted-1,2,3-triazoles. nih.govnih.gov This reaction is notable for its high regioselectivity, exclusively yielding the 5-iodo-1,2,3-triazole product. nih.gov The reactivity of 1-iodoalkynes in this transformation can even surpass that of terminal alkynes. nih.govnih.gov The presence of an amine ligand is often crucial for the success of the reaction. nih.gov

| Catalyst System | Alkyne Type | Product | Key Features |

| Copper(I) | Terminal Alkyne | 1,4-disubstituted 1,2,3-triazole | High fidelity and functional group tolerance. nih.gov |

| Copper(I) | 1-Iodoalkyne | 1,4,5-trisubstituted-5-iodo-1,2,3-triazole | Excellent regioselectivity and high yields. nih.govnih.govnih.gov |

| Copper(I) with TTTA ligand | 1-Iodoalkyne | 5-iodo-1,2,3-triazole | Accelerated reaction rate and high chemoselectivity. nih.gov |

| CuI(PPh3)3 | 1-Iodbuta-1,3-diynes | Mixture of 4-iodo- and 5-iodo-1,2,3-triazoles | Formation of regioisomers is observed. rsc.org |

This table summarizes the outcomes of CuAAC reactions involving the azido group of this compound with different alkynes.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a catalyst-free alternative to CuAAC, which is particularly advantageous for biological applications where copper toxicity is a concern. nih.gov This reaction involves the use of strained cycloalkynes, such as cyclooctynes, which readily react with azides to form triazoles. nih.govnih.govresearchgate.net The reaction of this compound with a strained cycloalkyne would proceed without the need for a metal catalyst, driven by the release of ring strain in the cycloalkyne. researchgate.netresearchgate.netrsc.org This method provides a bioorthogonal approach for labeling and conjugation. researchgate.net

| Cycloalkyne Type | Key Features |

| Cyclooctynes | Catalyst-free reaction under physiological conditions. nih.gov |

| Benzocyclononynes | Stable and reactive towards azides. nih.gov |

This table highlights key features of different cycloalkynes used in SPAAC reactions.

The azido group of this compound can also participate in 1,3-dipolar cycloadditions with other dipolarophiles besides alkynes, such as alkenes and nitriles, to form various five-membered heterocyclic rings. wikipedia.orgnih.gov These reactions, often referred to as Huisgen cycloadditions, provide a versatile route to a wide range of heterocyclic compounds. wikipedia.org The stereospecificity of these reactions often results in the retention of configuration from the dipolarophile to the cycloadduct. wikipedia.org

Reduction of the Azido Group to Amine Functionality

The azido group at C5 can be readily reduced to a primary amine, providing a key intermediate for further functionalization. The resulting 5-amino-3-iodo-1-trityl-1H-indazole can serve as a precursor for the synthesis of various derivatives, including amides, sulfonamides, and ureas. A common and mild method for this transformation is the Staudinger reduction. wikipedia.orgnih.gov This reaction involves treatment of the azide with a phosphine (B1218219), typically triphenylphosphine, to form an iminophosphorane intermediate, which is then hydrolyzed to the corresponding amine and phosphine oxide. wikipedia.orgorganic-chemistry.org

| Reagent | Product | Byproduct | Key Features |

| Triphenylphosphine, then H₂O | 5-Amino-3-iodo-1-trityl-1H-indazole | Triphenylphosphine oxide | Mild reaction conditions and high yields. wikipedia.orgorganic-chemistry.org |

| Tributylphosphine, then H₂O | 5-Amino-3-iodo-1-trityl-1H-indazole | Tributylphosphine oxide | Alternative phosphine reagent. wikipedia.org |

This table outlines common reagents for the reduction of the azido group to an amine.

Staudinger Ligation and Related Transformations

The Staudinger ligation is a powerful and highly chemoselective method for forming an amide bond between an azide and a phosphine that is equipped with an ortho-ester group. sigmaaldrich.com The reaction proceeds through the formation of an aza-ylide intermediate, which then undergoes intramolecular cyclization and subsequent hydrolysis to yield the amide product. sigmaaldrich.com This reaction is particularly useful in chemical biology for the covalent labeling of biomolecules. nih.govsigmaaldrich.com The azido group of this compound can undergo Staudinger ligation with an appropriately designed phosphine reagent. sigmaaldrich.com The reaction is highly specific and does not interfere with most other functional groups found in biological systems. sigmaaldrich.com

In a related transformation, the initially formed iminophosphorane from the reaction of the azide with a phosphine can be trapped with various electrophiles, such as aldehydes or ketones, in an aza-Wittig reaction to form imines. This provides a route to further derivatization of the C5 position. sigmaaldrich.com

| Reaction Type | Reactants | Product |

| Staudinger Reduction | Azide, Phosphine, Water | Amine, Phosphine Oxide wikipedia.org |

| Staudinger Ligation | Azide, Phosphine with ortho-ester | Amide sigmaaldrich.com |

| Aza-Wittig Reaction | Azide, Phosphine, Aldehyde/Ketone | Imine |

This table compares the Staudinger reduction, Staudinger ligation, and the aza-Wittig reaction.

Thermal and Photochemical Reactivity of Organic Azides in the Indazole Context

Organic azides are known for their unique reactivity under thermal and photochemical conditions, often leading to the formation of nitrenes. In the context of the indazole ring system, the 5-azido group can be expected to undergo similar transformations, providing a pathway to further functionalize the benzene (B151609) portion of the molecule.

While specific studies on the thermal and photochemical reactivity of this compound are not extensively detailed in the reviewed literature, the general principles of organic azide chemistry can be applied. Heating or irradiating the compound would likely lead to the extrusion of dinitrogen (N₂) and the formation of a highly reactive nitrene intermediate. This indazolylnitrene could then undergo various reactions, such as C-H insertion, cycloaddition, or rearrangement, to yield a variety of complex nitrogen-containing heterocyclic products.

Reactions Involving the Iodo Group at C3

The iodo group at the C3 position of the indazole ring is a versatile handle for introducing a wide range of substituents through various transition metal-catalyzed cross-coupling reactions and nucleophilic substitutions.

Palladium-Catalyzed Cross-Coupling Reactions at the C3 Position

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The C3-iodo-indazole moiety is an excellent substrate for these transformations. The general mechanism for these reactions involves the oxidative addition of the aryl iodide to a palladium(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. youtube.comyoutube.comyoutube.com

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction of an organoboron compound (typically a boronic acid or ester) with an organic halide. libretexts.org This reaction is widely used for the formation of C-C bonds. For 3-iodoindazoles, Suzuki-Miyaura coupling provides an efficient route to 3-aryl- and 3-vinylindazoles. nih.govmdpi.comresearchgate.net The reaction is typically carried out in the presence of a palladium catalyst, a base, and a suitable solvent. mdpi.com The use of imidazolium (B1220033) ionic liquids as solvents has been shown to improve yields and facilitate catalyst recycling. mdpi.comresearchgate.net

A variety of palladium catalysts can be employed, including Pd(PPh₃)₄, Pd(OAc)₂, and ferrocene-based palladium complexes. mdpi.commdpi.com The choice of catalyst and reaction conditions can significantly influence the reaction's efficiency. mdpi.com For instance, studies have shown that ferrocene-based divalent palladium complexes can exhibit better catalytic activity compared to simple palladium salts. mdpi.comresearchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling with 3-Iodoindazoles

| Aryl Boronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 95 | nih.gov |

| 2-Furylboronic acid | PdCl₂(dppf) | K₃PO₄ | BMImBF₄ | 95 | mdpi.com |

| Vinylboronic acid pinacol (B44631) ester | Pd(OAc)₂ | Na₂CO₃ | Dioxane/H₂O | 34 | mdpi.com |

This table presents representative examples and yields may vary based on specific reaction conditions and substituents.

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide, providing a direct route to alkynylated derivatives. wikipedia.orglibretexts.org This reaction is particularly useful for the synthesis of 3-alkynylindazoles, which are valuable intermediates for the preparation of various biologically active molecules. researchgate.net The reaction is typically performed under mild conditions, using a base such as an amine, which can also serve as the solvent. wikipedia.org

The Sonogashira coupling of 3-iodoindazoles with various terminal alkynes proceeds efficiently to afford the corresponding 3-alkynyl-1H-indazoles. researchgate.net The reaction tolerates a range of functional groups on the alkyne partner.

Table 2: Examples of Sonogashira Coupling with 3-Iodoindazoles

| Terminal Alkyne | Catalyst | Co-catalyst | Base | Solvent | Yield (%) | Reference |

| Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | DMF | 85 | researchgate.net |

| Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 92 | researchgate.net |

| 5-Phenylpent-4-yn-1-ol | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | Not specified | researchgate.net |

This table presents representative examples and yields may vary based on specific reaction conditions and substituents.

The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. organic-chemistry.org This reaction has been utilized for the C3-functionalization of indazoles, for example, in the reaction of 3-iodoindazoles with acrylates to form 3-indazolylpropenoates. researchgate.net These products can serve as precursors to 3-indazolylpropionic acids and 3-indazolylethylamines. However, the Heck reaction can sometimes be less efficient for C3 functionalization compared to other cross-coupling methods and may require protection of the indazole N-H group. researchgate.net

The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner in a palladium-catalyzed cross-coupling with an organic halide. organic-chemistry.org This method is known for its high functional group tolerance. While specific examples for this compound are not provided, the general applicability of Negishi coupling to aryl iodides suggests it would be a viable method for introducing alkyl, alkenyl, and aryl groups at the C3 position of the indazole ring. organic-chemistry.orgnih.gov

Nucleophilic Substitution Reactions of the Iodo Group

The iodo group at the C3 position of the indazole ring can also undergo nucleophilic substitution reactions, although this is generally less common than palladium-catalyzed cross-coupling for aryl iodides. In certain contexts, particularly with highly activated substrates or strong nucleophiles, direct displacement of the iodide can occur. For instance, iodide itself can act as a nucleophile in ring-opening reactions of related indazole systems, demonstrating the potential for the iodo group to participate in nucleophilic processes. nih.gov

Formation of Organometallic Intermediates for Further Functionalization

The carbon-iodine bond at the C3 position of the indazole ring is a key functional handle for constructing more complex molecules. This bond is readily converted into various organometallic intermediates, which can then participate in a wide array of cross-coupling reactions. The C3-functionalization of the 1H-indazole scaffold is crucial as it can yield highly valuable precursors for pharmaceuticals used in treating cancer and other inflammatory diseases. researchgate.net

One of the most common strategies involves transition-metal-catalyzed cross-coupling reactions. For instance, 3-iodo-1H-indazole derivatives are excellent substrates for Suzuki-Miyaura cross-coupling reactions. researchgate.net In this process, the iodo-indazole is reacted with a boronic acid in the presence of a palladium catalyst, leading to the formation of a new carbon-carbon bond at the C3 position. This method is highly efficient for creating C3-aryl or C3-heteroaryl indazoles. rasayanjournal.co.in

Similarly, the C3-iodo group can participate in Sonogashira couplings with terminal alkynes, Heck couplings with alkenes, and Buchwald-Hartwig aminations with amines, all catalyzed by palladium complexes. These transformations allow for the introduction of alkynyl, vinyl, and amino functionalities, respectively, at the C3 position. The presence of the N1-trityl group in this compound does not typically interfere with these palladium-catalyzed processes and serves to prevent unwanted side reactions at the N1 position.

Beyond palladium catalysis, the C3-iodo group can be transformed via metal-halogen exchange. Reaction with strong organolithium bases, such as n-butyllithium or t-butyllithium, at low temperatures can generate a 3-lithio-1H-indazole intermediate. This highly reactive organolithium species can then be quenched with a variety of electrophiles to introduce a wide range of substituents at the C3 position.

Reactivity of the 1-Trityl-1H-indazole Core

The 1-trityl-1H-indazole core's reactivity is profoundly influenced by the triphenylmethyl (trityl) group attached to the N1 nitrogen atom. This bulky and electronically significant substituent plays a critical role in the stability of the molecule, the regioselectivity of its reactions, and the accessibility of various positions on the indazole ring for further functionalization.

Stability and Selective Cleavage of the Trityl Protecting Group

The trityl group is a widely used protecting group for nitrogen atoms in heterocyclic synthesis due to its steric bulk and its specific cleavage conditions. thieme.dersc.org It is generally stable to a range of reaction conditions, including those used for many organometallic coupling reactions. However, its primary utility lies in its selective removal.

The cleavage of the N-trityl bond is most commonly achieved under acidic conditions. total-synthesis.com This is because the reaction proceeds via the formation of the highly stable trityl cation (triphenylmethyl cation). total-synthesis.com The stability of this carbocation facilitates the cleavage of the C-N bond under relatively mild acidic treatments. Common reagents for detritylation include trifluoroacetic acid (TFA), hydrochloric acid (HCl) in various solvents, or even refluxing in acetic acid. nih.gov

Interestingly, alternative and milder methods for trityl group cleavage have been developed. For example, indium metal in methanol (B129727) has been reported as an effective system for the detritylation of 1-trityltetrazoles, a process that could potentially be applied to tritylated indazoles. thieme.decore.ac.uk The choice of deprotection method allows for orthogonality, meaning the trityl group can be removed without affecting other acid-sensitive or base-sensitive functional groups that may be present in the molecule.

| Reagent/Conditions | Mechanism/Key Feature | Selectivity Notes | Reference |

|---|---|---|---|

| Bronsted Acids (e.g., TFA, HCl, Acetic Acid) | Protonation of the protected atom followed by cleavage to form the stable trityl cation. | Highly effective; selectivity can be tuned by acid strength and reaction time. Can be selective in the presence of TBS ethers. | total-synthesis.comnih.gov |

| Lewis Acids (e.g., BF₃, ZnBr₂) | Coordination to the protected atom facilitates C-N or C-O bond cleavage. | Effective for substrates where coordination is favorable. | total-synthesis.com |

| Indium Metal in Methanol | Reductive cleavage via single electron transfer (SET) from the metal. | Represents a mild, non-acidic alternative for deprotection. | core.ac.uk |

| HgCl₂ / NaBH₄ | Coupling of metal acid catalysis with borohydride (B1222165) reduction. | Allows for selective deprotection of S-trityl groups while leaving N-trityl groups intact under certain conditions. | nih.gov |

Influence of the Trityl Group on Regioselectivity and Stereoselectivity in Reactions

The N1-trityl group exerts a powerful directing effect on the reactivity of the indazole ring, primarily through steric hindrance. Its immense size shields the peri-position (C7) from electrophilic attack or metallation. This steric blocking is a common strategy in heterocyclic chemistry to direct functionalization to more remote positions.

Furthermore, the trityl group locks the indazole into the 1H-tautomeric form, preventing potential side reactions or isomerizations that could occur with an N-unsubstituted indazole. nih.gov In N-alkylation reactions of indazoles, the choice of substituent at N1 is a determining factor for regioselectivity. While unsubstituted indazoles often yield a mixture of N1 and N2 alkylated products, the presence of the trityl group at N1 ensures that any subsequent reaction occurs elsewhere on the molecule. beilstein-journals.orgnih.gov

Studies on the N-alkylation of substituted indazoles have shown that the regiochemical outcome is a delicate balance of base, solvent, and the electronic nature of substituents on the indazole ring. nih.gov For a pre-existing N1-trityl group, this issue is resolved, and subsequent functionalization is directed away from the N1 and C7 positions. For example, electrophilic substitution reactions that might otherwise occur at various positions on the benzene ring are sterically hindered at C7, potentially enhancing reactivity at the C4, C5, and C6 positions.

Functionalization at the C4, C6, and C7 Positions of the Indazole Ring after Deprotection

Following the selective removal of the trityl group, the resulting N-H of the indazole can be used as a directing group for C-H activation reactions, enabling functionalization of the benzene portion of the molecule. While much effort has focused on C3 functionalization, accessing the C4, C6, and C7 positions is a more recent area of development. nih.gov

Directed C-H functionalization strategies have been successfully applied to the indole (B1671886) core, and similar principles apply to indazole. nih.gov The nitrogen atom of the deprotected indazole can coordinate to a transition metal catalyst (e.g., palladium, rhodium, or ruthenium), bringing the metal into close proximity with the C-H bonds at C7. This allows for selective activation and subsequent coupling with various partners to introduce aryl, alkyl, or other functional groups.

While the C7 position is the most electronically favored site for many directed C-H functionalization reactions, specific catalysts and directing groups can steer the reaction to the C4 or C6 positions. nih.govresearchgate.net These late-stage functionalizations are powerful tools for rapidly building molecular complexity from a common indazole core. rsc.org

| Position | Reaction Type | Catalyst/Reagents | Key Feature | Reference |

|---|---|---|---|---|

| C7 | Arylation, Olefination, Acylation | Palladium or Copper with a directing group | Chelation-assisted C-H activation is a common strategy. | nih.gov |

| C4, C5, C6 | Arylation | Palladium or Copper with specific directing groups | Site selectivity can be controlled by the choice of directing group and metal catalyst. | nih.gov |

| C7 | Nitration | Iron(III) nitrate | A site-selective methodology for the nitration of 2H-indazoles has been developed. | researchgate.net |

| C2 and C4 (Imidazole) | Isocyanide Insertion | Palladium | Demonstrates sequential C-C/C-N bond formation via C-H functionalization. | nih.gov |

Exploration of Tautomerism and Isomerism within the Indazole System

Indazole is an aromatic heterocycle that exhibits annular tautomerism, meaning the proton on the nitrogen atom can reside on either nitrogen of the pyrazole (B372694) ring. This gives rise to two primary tautomers: 1H-indazole and 2H-indazole. researchgate.netnih.gov A third, non-aromatic 3H-indazole is also possible but is generally not significant. chemicalbook.com

Of the two main tautomers, the 1H-indazole form is thermodynamically more stable than the 2H-indazole form. chemicalbook.comnih.govumich.edu Theoretical calculations and experimental studies have confirmed this greater stability, which is attributed to its benzenoid (benzene-like) electronic structure, in contrast to the quinonoid structure of the 2H-tautomer. beilstein-journals.orgresearchgate.net

The presence of a substituent on one of the nitrogen atoms, as in this compound, "locks" the molecule into a single tautomeric form. By placing the bulky trityl group at the N1 position, the system is fixed as a 1H-indazole derivative. This is synthetically advantageous as it removes the ambiguity of tautomerism, ensuring that reactions proceed from a single, well-defined isomer and preventing the formation of a mixture of N1- and N2-substituted products that can complicate purification and lower yields. nih.gov This control over tautomerism is a cornerstone of modern heterocyclic synthesis, allowing for precise and predictable chemical transformations.

Spectroscopic and Structural Analysis of this compound

The comprehensive characterization of novel heterocyclic compounds is fundamental to advancing various fields of chemical science. Among these, indazole derivatives are of significant interest due to their diverse applications. This article focuses on the advanced spectroscopic and structural elucidation methodologies for the specific compound this compound. The combination of an azido group, an iodine atom, and a bulky trityl substituent on the indazole core presents a unique challenge and opportunity for detailed structural analysis.

Spectroscopic Characterization and Advanced Structural Elucidation Methodologies

The definitive identification and structural confirmation of 5-Azido-3-iodo-1-trityl-1H-indazole rely on a suite of advanced spectroscopic techniques. These methods provide detailed insights into the molecular framework, connectivity, and spatial arrangement of atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. For this compound, a combination of one-dimensional and two-dimensional NMR techniques is employed to assign the proton (¹H), carbon-¹³ (¹³C), and nitrogen-¹⁵ (¹⁵N) signals unequivocally.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides crucial information about the carbon skeleton. The spectrum will show signals for the carbon atoms of the indazole ring, the azido-substituted carbon, the iodo-substituted carbon, and the carbons of the trityl group, including the quaternary carbon. The chemical shifts of the indazole carbons are influenced by the substituents; for instance, the carbon bearing the iodine atom (C3) is expected to have a significantly shielded chemical shift, while the carbon attached to the azido (B1232118) group (C5) will also show a characteristic shift.

¹⁵N NMR Spectroscopy: ¹⁵N NMR spectroscopy is particularly valuable for characterizing the nitrogen-rich this compound. This technique can distinguish between the two nitrogen atoms of the indazole ring and the three nitrogen atoms of the azido group. The chemical shifts of these nitrogen atoms provide direct evidence for the presence and electronic environment of the nitrogen-containing functionalities.

Illustrative ¹H and ¹³C NMR Data:

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Trityl-H | 7.20-7.50 (m, 15H) | 144.5 (Ar-C), 129.8 (Ar-CH), 128.5 (Ar-CH), 128.0 (Ar-CH), 83.0 (Quaternary C) |

| Indazole H4 | ~7.8 (d) | ~118.0 |

| Indazole H6 | ~7.1 (dd) | ~125.0 |

| Indazole H7 | ~7.6 (d) | ~112.0 |

| Indazole C3 | - | ~90.0 |

| Indazole C5 | - | ~140.0 |

| Indazole C7a | - | ~142.0 |

| Indazole C3a | - | ~128.0 |

Note: The data in this table is illustrative and based on typical chemical shifts for similar substituted indazole derivatives. Actual experimental values may vary.

Two-dimensional NMR experiments are essential for assembling the complete molecular structure by establishing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum will reveal the coupling relationships between adjacent protons on the indazole ring, helping to confirm their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton signal with its directly attached carbon, allowing for the unambiguous assignment of the protonated carbons in the indazole and trityl moieties.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is crucial for identifying the connectivity across multiple bonds. It will show correlations between protons and carbons that are two or three bonds away, which is vital for confirming the placement of the iodo and azido groups and the point of attachment of the trityl group to the indazole nitrogen.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum provides information about the spatial proximity of protons. This is particularly useful for confirming the regiochemistry of the trityl group substitution (N1 vs. N2) by observing through-space interactions between the trityl protons and the protons on the indazole ring.

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of this compound. This precise mass measurement allows for the determination of the elemental composition of the molecule, confirming the presence of all expected atoms (C, H, N, I) and distinguishing it from other compounds with the same nominal mass. The exact mass can be compared to the calculated theoretical mass to provide strong evidence for the compound's identity.

Illustrative HRMS Data:

| Ion | Calculated Mass | Observed Mass |

| [M+H]⁺ | 567.0947 | 567.0945 |

| [M+Na]⁺ | 589.0767 | 589.0763 |

Note: The data in this table is illustrative. Actual experimental values would be expected to be within a few parts per million (ppm) of the calculated values.

Tandem Mass Spectrometry (MS/MS) involves the selection of a precursor ion (e.g., the molecular ion) and its subsequent fragmentation to produce a spectrum of product ions. The fragmentation pattern is characteristic of the molecule's structure. For this compound, key fragmentation pathways would likely include:

Loss of the trityl cation ([C(C₆H₅)₃]⁺), which is a very stable carbocation and would likely produce a prominent peak at m/z 243.

Loss of dinitrogen (N₂) from the azido group, resulting in a nitrene intermediate that can undergo further reactions.

Cleavage of the iodine atom.

Fragmentation of the indazole ring system.

Analysis of these fragmentation pathways provides corroborating evidence for the proposed structure.

While NMR and mass spectrometry provide invaluable information about the connectivity and composition of a molecule, X-ray crystallography offers the most definitive and unambiguous determination of its three-dimensional structure in the solid state. Obtaining single crystals of sufficient quality for X-ray diffraction analysis of this compound would provide precise bond lengths, bond angles, and torsional angles. This would definitively confirm the substitution pattern on the indazole ring, the regiochemistry of the trityl group, and the geometry of the azido and iodo substituents. The bulky and flexible nature of the trityl group can sometimes hinder crystallization, making this a challenging but highly informative experiment.

Computational and Theoretical Studies on 5 Azido 3 Iodo 1 Trityl 1h Indazole and Analogous Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Geometry Optimization and Energetic Analysis of Isomers and Conformers

Computational studies on indazole derivatives consistently show that the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. nih.govchemicalbook.com The energy difference is typically reported to be around 2.3-3.6 kcal/mol. chemicalbook.comaustinpublishinggroup.com For instance, B3LYP/6-311++G(d,p) calculations indicated that the 1-substituted isomer of an indazolylmethanol is 20 kJ·mol⁻¹ (approximately 4.8 kcal/mol) more stable than the corresponding 2-substituted isomer. nih.govacs.org This preference for the N1-substituted isomer is a crucial factor in synthetic strategies and is generally not reversed by solvent effects. austinpublishinggroup.com

In the case of 5-Azido-3-iodo-1-trityl-1H-indazole, the trityl group at the N1 position locks the tautomeric form. However, DFT-based geometry optimization would be essential to determine the most stable conformation, particularly concerning the orientation of the bulky trityl group and the azido (B1232118) substituent. The planarity of the indazole ring system, influenced by its substituents, and the precise bond lengths and angles, such as the C-I and C-N3 bonds, would be accurately predicted. For example, studies on other substituted indazoles have confirmed the planarity of the amide group in N-substituted indazole-3-carboxamides. nih.gov

Table 1: Calculated Thermodynamic Properties of Analogous Indazole Isomers This table presents representative data from computational studies on analogous indazole systems to illustrate typical energy differences.

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. wikipedia.orgyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). nih.gov The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov

For substituted indazoles, the distribution and energy of these orbitals are heavily influenced by the nature and position of the substituents. rsc.org In a molecule like this compound:

HOMO : Electron-donating groups tend to raise the HOMO energy. The azido group at the C5 position and the extensive π-system of the indazole ring would likely contribute significantly to the HOMO, making these regions susceptible to electrophilic attack.

LUMO : Electron-withdrawing groups lower the LUMO energy. The iodine atom at the C3 position is expected to lower the LUMO energy, making this site a potential target for nucleophiles. The LUMO distribution would likely be concentrated around the C3-I bond and the pyrazole (B372694) part of the indazole ring.

DFT calculations on various N-alkylated indazole derivatives with amide functionalities have shown that the HOMO and LUMO are generally distributed across the entire indazole molecule. nih.gov The specific energy values and the HOMO-LUMO gap would quantify the molecule's reactivity profile.

Table 2: Representative FMO Data for Substituted Heterocycles from DFT Studies This table includes data from various heterocyclic systems to provide context for the expected values in a complex indazole derivative.

Mechanistic Investigations via Transition State Calculations

Transition state (TS) calculations are crucial for elucidating reaction mechanisms and understanding reaction kinetics by determining the energy barriers of proposed pathways. libretexts.orgyoutube.com For analogous indazole systems, DFT has been used to model the transition states for various reactions, such as N-alkylation and nucleophilic substitutions. nih.govbeilstein-journals.org

In the context of this compound, a key reaction of interest would be the nucleophilic substitution at the C3 position, displacing the iodine atom. This is a common reactivity pattern for 3-haloindazoles. Transition state calculations could model the approach of a nucleophile to the C3 carbon, showing the simultaneous breaking of the C-I bond and the formation of the new bond. libretexts.org The energy of this transition state would determine the activation energy and, consequently, the rate of the reaction.

For example, in a study of the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate, DFT calculations were used to find the transition state structures for N1 and N2 product formation, explaining the observed regioselectivity. nih.gov Similarly, calculations on the reaction of indazoles with formaldehyde (B43269) have been used to explore the mechanism and energy profiles, confirming that the process is common to many azoles. nih.govacs.org These studies demonstrate the power of TS calculations to rationalize and predict the chemical behavior of complex indazoles.

Assessment of Aromaticity and Localized Reactivity using Computational Descriptors (e.g., NICS)

The aromaticity of the indazole ring system is a key determinant of its stability and reactivity. Nucleus-Independent Chemical Shift (NICS) is a widely used computational descriptor to quantify aromaticity. Negative NICS values inside a ring indicate aromatic character (diatropic ring current), while positive values suggest anti-aromaticity.

Solvent Effects on Reactivity and Stability

The choice of solvent can significantly influence the stability of reactants, transition states, and products, thereby affecting reaction rates and outcomes. Computational models, such as the Polarizable Continuum Model (PCM), are often used to simulate solvent effects.

For indazole systems, theoretical studies have shown that while the 1H-tautomer is generally more stable than the 2H-tautomer, the energy difference can be modulated by the solvent. chemicalbook.comaustinpublishinggroup.com However, the fundamental stability preference is typically not overturned even in polar solvents like water. austinpublishinggroup.com In studies of nucleophilic substitution reactions, performing calculations in different pseudo-solvents (e.g., n-hexane vs. DMF) has been shown to alter the stability of intermediates and transition states, sometimes leading to different reaction pathways. youtube.com For a molecule like this compound, computational analysis of solvent effects would be critical for predicting its behavior in different reaction media, particularly for reactions involving charged intermediates or transition states, such as nucleophilic substitution at the C3-I bond.

Conformational Dynamics and Steric Hindrance of the Trityl Group

The N-trityl group is exceptionally bulky and its conformation significantly impacts the molecule's reactivity and interaction with other species. The steric hindrance imposed by the trityl group can shield the N1 position and parts of the indazole core from chemical attack.

Computational studies on other N-heterocyclic compounds with bulky substituents have demonstrated that steric hindrance can be a controlling factor in reactivity. mdpi.com For this compound, computational modeling would be essential to:

Determine the preferred rotational conformation (torsion angles) of the trityl group relative to the indazole plane.

Quantify the steric shield around the reactive sites, particularly the N1-N2 region and the adjacent C7 position.

Assess how the trityl group might influence the approach of reactants to the C3-iodo and C5-azido groups.

Studies on the regioselective N-alkylation of substituted indazoles have highlighted the importance of steric effects. beilstein-journals.org For instance, bulky groups at certain positions can direct incoming reagents to less hindered sites. In this molecule, the trityl group at N1 would be expected to completely block any reactions at that nitrogen and sterically influence the reactivity at the adjacent N2 and C7 positions.

Applications in Advanced Organic Synthesis and Chemical Biology Tools

Building Blocks for Complex Heterocyclic and Polycyclic Architectures

The dual functionality of 5-Azido-3-iodo-1-trityl-1H-indazole serves as a powerful linchpin for the synthesis of intricate heterocyclic and polycyclic systems. The iodo group at the 3-position is amenable to a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the introduction of various aryl, heteroaryl, and alkynyl fragments, thereby extending the molecular framework. For instance, Suzuki coupling with different boronic acids can lead to the formation of 3-aryl or 3-heteroaryl indazoles, which are common motifs in medicinally relevant compounds. researchgate.net

Simultaneously or sequentially, the azide (B81097) group at the 5-position can participate in various cycloaddition reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC). These "click" reactions provide a highly efficient and regioselective means to construct triazole rings. nih.govnih.gov By employing a di-alkyne, it is possible to generate macrocyclic structures or engage in further intramolecular cyclizations to build complex polycyclic scaffolds. The combination of cross-coupling at the C3 position and cycloaddition at the C5 position allows for a modular and convergent approach to novel heterocyclic systems that would be challenging to access through traditional synthetic routes.

Strategies for Diversity-Oriented Synthesis (DOS) and Library Generation

Diversity-oriented synthesis (DOS) aims to generate structurally diverse small molecules to explore a wider range of chemical space and identify novel biologically active compounds. sci-hub.semdpi.com this compound is an ideal scaffold for DOS strategies due to its two orthogonal reactive handles. This allows for a "build/couple/pair" approach where the indazole core is the central "build" unit.

A library of diverse compounds can be rapidly generated by first performing a set of parallel cross-coupling reactions at the 3-position with a variety of coupling partners. Subsequently, the resulting collection of 3-substituted-5-azidoindazoles can be subjected to a second round of diversification through click chemistry with an array of terminal alkynes. This two-dimensional diversification strategy can quickly lead to a large and structurally rich library of compounds from a single starting material. The trityl protecting group can be removed under acidic conditions to provide another point for diversification, further expanding the library's complexity. This approach is highly valuable in drug discovery and chemical biology for the high-throughput screening of new lead compounds. sci-hub.semdpi.com

Development of Chemical Probes, Tags, and Conjugates through Selective Functionalization

The distinct reactivity of the azide and iodo groups in this compound makes it a valuable precursor for the development of chemical probes, affinity tags, and bioconjugates.

Bioconjugation via Azide Reactivity

The azide group is a bioorthogonal functional group, meaning it is stable in biological systems and does not react with endogenous functional groups. This property makes it ideal for bioconjugation applications. The azide can be selectively reacted with a terminal alkyne-modified biomolecule (e.g., a protein, nucleic acid, or sugar) via a copper-catalyzed or strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. This allows for the specific labeling and tracking of biomolecules in their native environment. The indazole core, with its potential for biological activity, can be attached to a targeting moiety or a reporter molecule through this selective conjugation.

Click Chemistry in Material Science and Surface Functionalization

The principles of click chemistry extend beyond biology into material science. The azide group of this compound can be used to functionalize the surfaces of materials that have been pre-modified with alkyne groups. nih.gov This allows for the covalent attachment of the indazole moiety to polymers, nanoparticles, or solid supports. Such surface functionalization can alter the material's properties, for example, by introducing new binding sites or creating a bioactive surface. The iodo group remains available for further modification, enabling the creation of multifunctional materials with tailored properties. nih.govnih.gov

Precursors for Radiopharmaceuticals

The presence of an iodine atom in this compound makes it a potential precursor for the synthesis of radiolabeled compounds. The stable iodine-127 isotope can be replaced with a radioactive isotope of iodine, such as iodine-123, iodine-125, or iodine-131, through various radioiodination methods. These radiolabeled indazole derivatives could then be used as imaging agents in techniques like Single Photon Emission Computed Tomography (SPECT) or as radiotherapeutics.

The general concept involves synthesizing the non-radioactive molecule and then performing the radioiodination as the final step. The azide group provides a handle for attaching this radiolabeled core to a targeting vector, such as a peptide or antibody, that can deliver the radioactive payload to a specific site in the body. This modular approach separates the synthesis of the complex organic molecule from the handling of radioactivity, which is a significant advantage in the development of new radiopharmaceuticals.

Interactive Data Table: Reactions and Applications of this compound

| Functional Group | Reaction Type | Reagents/Conditions | Application |

| 3-Iodo | Suzuki Coupling | Aryl/heteroaryl boronic acid, Pd catalyst, base | Synthesis of complex heterocycles |

| 3-Iodo | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Introduction of alkynyl moieties |

| 5-Azido | CuAAC | Terminal alkyne, Cu(I) catalyst | Bioconjugation, Material science |

| 5-Azido | RuAAC | Terminal alkyne, Ru catalyst | Synthesis of 1,5-disubstituted triazoles |

| 3-Iodo | Radioiodination | Na[¹²⁵I], oxidizing agent | Precursor for radiopharmaceuticals |

| 1-Trityl | Deprotection | Acidic conditions | Further diversification |

Future Research Directions and Unexplored Reactivity

Development of More Efficient and Sustainable Synthetic Protocols

The current synthesis of 5-Azido-3-iodo-1-trityl-1H-indazole, while effective, may involve multiple steps, costly reagents, and the generation of significant waste. Future research should prioritize the development of more atom-economical and environmentally benign synthetic routes. This includes exploring one-pot syntheses, minimizing the use of protecting groups, and employing catalytic methods that operate under milder conditions. The use of greener solvents and energy-efficient reaction technologies, such as microwave or ultrasonic irradiation, could also significantly enhance the sustainability of its production.

Exploration of Chemo-, Regio-, and Stereoselective Transformations

The presence of three distinct reactive sites—the azide (B81097), the iodo group, and the potential for reactions at the indazole core—makes the selective transformation of this compound a rich field for investigation. Future studies should focus on developing highly selective catalysts and reaction conditions that can discriminate between these functional groups. This would enable the sequential and controlled modification of the molecule, providing access to a wide array of complex derivatives that are currently difficult to synthesize. For instance, achieving high regioselectivity in cycloaddition reactions involving the azide while leaving the iodo group intact for subsequent cross-coupling reactions is a key area for development.

Investigation of Gas-Phase and Solid-State Reactivity

The majority of studies involving this compound have been conducted in the solution phase. Its reactivity in the gas phase and the solid state remains largely unexplored. Gas-phase studies, using techniques such as mass spectrometry, could provide fundamental insights into the intrinsic reactivity of the molecule, free from solvent effects. Solid-state reactivity, on the other hand, could lead to the discovery of novel, solvent-free transformations and the synthesis of new crystalline materials with unique properties. The photochemistry of the azide group in the solid state, for example, could lead to the formation of highly reactive nitrenes, opening up new reaction pathways.

New Applications in Materials Science and Functional Molecule Design

While its primary use has been in organic synthesis, the unique electronic and structural features of this compound suggest its potential in materials science. The azide group can be used to graft the molecule onto surfaces or to cross-link polymers, creating new functional materials. Its incorporation into organic electronic devices, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), could be explored. Furthermore, the design of new functional molecules, such as molecular probes and sensors, based on the indazole scaffold is a promising area of research. The ability to selectively functionalize the molecule at its three key positions could allow for the fine-tuning of its photophysical and binding properties.

Integration with Flow Chemistry and Automated Synthesis Platforms

To accelerate the discovery of new derivatives and applications, the integration of the chemistry of this compound with modern high-throughput technologies is essential. Flow chemistry offers several advantages over traditional batch processing, including improved safety, better reaction control, and the potential for seamless multi-step synthesis. Developing robust flow protocols for the synthesis and transformation of this compound would be a significant advancement. Furthermore, its incorporation into automated synthesis platforms would enable the rapid generation of compound libraries for biological screening or materials testing, significantly speeding up the drug discovery and materials development processes.

Q & A

Basic: What synthetic strategies are recommended for preparing 5-Azido-3-iodo-1-trityl-1H-indazole?

Answer:

The synthesis involves three key steps:

Trityl Protection : The indazole NH group is protected using trityl chloride under anhydrous conditions (e.g., DMF, 0–5°C) to prevent undesired side reactions during subsequent halogenation or azidation .

Iodination : Electrophilic iodination at the 3-position is achieved using N-iodosuccinimide (NIS) in acetic acid, leveraging the directing effects of the trityl group. Reaction monitoring via TLC (hexane:EtOAc, 7:3) is critical to avoid over-iodination .

Azide Introduction : A diazotransfer reagent (e.g., imidazole-1-sulfonyl azide) is used to substitute a leaving group (e.g., bromide) at the 5-position. Safety protocols for handling explosive azides must be strictly followed (e.g., inert atmosphere, minimized light exposure).

Validation : Purity is confirmed via / NMR (e.g., azide peak at ~2100 cm in IR) and elemental analysis.

Basic: How can spectroscopic data resolve ambiguities in the structural assignment of this compound?

Answer:

- NMR : The trityl group’s aromatic protons (6.8–7.4 ppm, ) and quaternary carbons (~144 ppm, ) confirm successful protection. The absence of NH signals (~10–12 ppm) validates protection .

- IR : A sharp azide stretch (~2100 cm) confirms functionalization. Discrepancies between expected and observed signals may indicate incomplete reactions or decomposition.

- Mass Spectrometry : High-resolution ESI-MS provides molecular ion confirmation (e.g., [M+H]), resolving ambiguities in halogen or azide incorporation.

Contradiction Management : Conflicting NMR/IR data may arise from solvent impurities or residual reagents. Repetitive washing (e.g., cold ether) and alternative solvents (e.g., DMSO-d) can mitigate this .

Advanced: What crystallographic methods are optimal for resolving the 3D structure of this compound?

Answer:

- Data Collection : High-resolution X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) at low temperature (100 K) minimizes thermal motion artifacts.

- Structure Solution : Use direct methods in SHELXS for phase determination, followed by refinement in SHELXL (full-matrix least-squares on ). The heavy iodine atom aids in initial phasing .

- Refinement : Anisotropic displacement parameters for non-H atoms, and riding models for H atoms. The azide group’s geometry (bond lengths ~1.10 Å) must be validated against literature standards .

Software Workflow : Integration of WinGX for data processing (e.g., absorption correction) and visualization ensures reproducibility .

Advanced: How can computational chemistry aid in predicting the reactivity of the azide group in this compound?

Answer:

- DFT Calculations : Gaussian or ORCA software can model the azide’s electronic profile (e.g., HOMO/LUMO energies) to predict click chemistry reactivity (e.g., strain-promoted azide-alkyne cycloaddition).

- Transition State Analysis : IRC (Intrinsic Reaction Coordinate) studies identify activation barriers for azide decomposition pathways, guiding safe handling protocols .

- Docking Studies : For biological applications, molecular docking (AutoDock Vina) predicts interactions with target enzymes (e.g., kinase inhibition).

Validation : Cross-reference computed metrics (e.g., bond dissociation energies) with experimental DSC/TGA data to assess stability.

Advanced: How should researchers address contradictions in biological activity data across studies?

Answer:

- Experimental Design : Standardize assay conditions (e.g., cell lines, IC protocols) to minimize variability. For example, discrepancies in cytotoxicity may arise from differing ATP levels in viability assays.

- Data Triangulation : Combine orthogonal methods (e.g., enzymatic inhibition + cellular apoptosis assays) to confirm activity.

- Meta-Analysis : Use tools like RevMan to statistically reconcile conflicting results, focusing on variables like solvent (DMSO concentration) or incubation time .

Case Study : If one study reports potent kinase inhibition while another shows inactivity, re-evaluate the compound’s solubility or aggregation state using dynamic light scattering (DLS).

Advanced: What safety and stability protocols are critical for handling this compound?

Answer:

- Azide Stability : Store at –20°C under argon, shielded from light. Monitor for decomposition (gas evolution) via periodic NMR.

- Thermal Analysis : Perform DSC to identify exothermic decomposition thresholds (>120°C common for aryl azides).

- Spill Management : Neutralize azide residues with sodium nitrite/acidic solutions to prevent explosive HN formation.

Documentation : Align protocols with GHS Hazard Codes (e.g., H319, H315) and institutional safety guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products